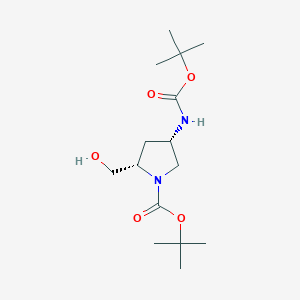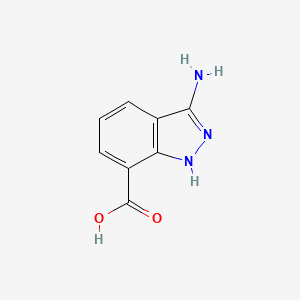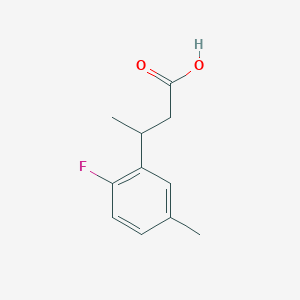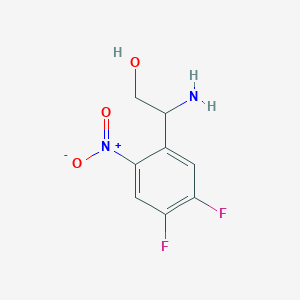
2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8F2N2O3. This compound is characterized by the presence of amino, nitro, and fluoro groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol typically involves the nitration of 4,5-difluoroaniline followed by a series of reactions to introduce the amino and hydroxyl groups. One common method includes the diazotization of 4,5-difluoroaniline, followed by a reaction with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with ethanolamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, through its amino, nitro, and fluoro groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(4-nitrophenyl)ethan-1-ol
- 2-Amino-2-(3,4-difluorophenyl)ethan-1-ol
- 2-Amino-2-(4,5-dichlorophenyl)ethan-1-ol
Uniqueness
2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for a wide range of chemical modifications and applications .
Propriétés
Formule moléculaire |
C8H8F2N2O3 |
|---|---|
Poids moléculaire |
218.16 g/mol |
Nom IUPAC |
2-amino-2-(4,5-difluoro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8F2N2O3/c9-5-1-4(7(11)3-13)8(12(14)15)2-6(5)10/h1-2,7,13H,3,11H2 |
Clé InChI |
XXWJLHGMWTYSRC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


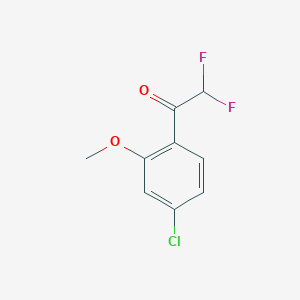
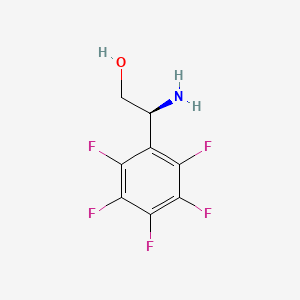
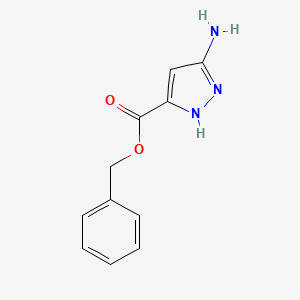
![Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13557739.png)
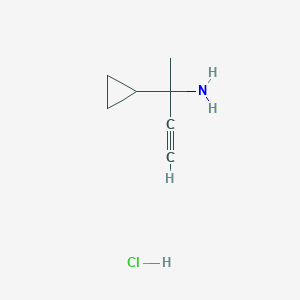
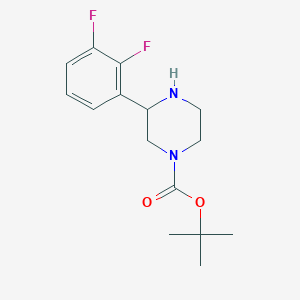
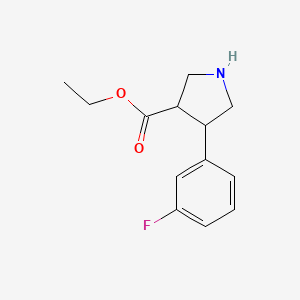
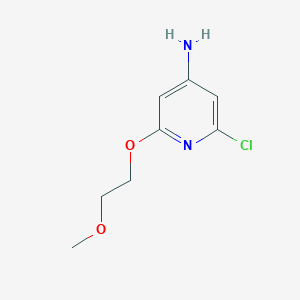
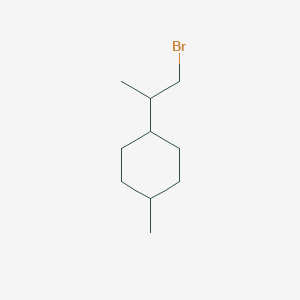
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
